2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis and evaluation of pyridine derivatives, including compounds related to 2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride, have shown variable and modest antimicrobial activity against bacterial and fungal strains. This highlights the potential use of such compounds in developing new antimicrobial agents. The synthesized compounds were evaluated through structural analysis and in vitro antimicrobial screening, demonstrating their relevance in medicinal chemistry research for identifying new therapeutic agents (Patel, Agravat, & Shaikh, 2011).
Reactions with Acid Anhydrides
Research into the reactions of 4-methoxy-2-oxopyran-6-ylacetic acid with acid anhydrides, though not directly involving 2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride, provides insights into the chemical behavior and potential applications of structurally related compounds in synthetic chemistry. The reactions lead to the formation of various derivatives, underlining the versatility of methoxy-acid compounds in chemical synthesis and their potential utility in producing intermediates for further chemical transformations (Yamamura, Kato, & Hirata, 1969).
GABA Uptake Inhibitors
The synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives have shown that such compounds can inhibit the GABA transport proteins GAT1 and GAT3. This suggests potential applications in neuroscience research, specifically in the development of drugs targeting GABAergic neurotransmission. The study highlights the importance of structural modifications in enhancing the inhibitory activity of compounds on GABA uptake, which could be relevant for the design of new therapeutic agents for neurological disorders (Zhao, Pabel, Höfner, & Wanner, 2013).
Selective Killing of Bacterial Persisters
A study on 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) demonstrated its ability to selectively kill bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This research offers a promising approach to combating bacterial persistence, a significant challenge in treating infections. The findings provide a foundation for developing new strategies to eradicate persistent bacterial infections, underscoring the potential of chemical compounds in addressing antibiotic resistance (Kim et al., 2011).
Properties
IUPAC Name |
2-methoxy-2-piperidin-4-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-7(8(10)11)6-2-4-9-5-3-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFFJZKCQBWPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCNCC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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